1-(Pent-3-yn-1-yl)cyclohexane-1-carbaldehyde

Description

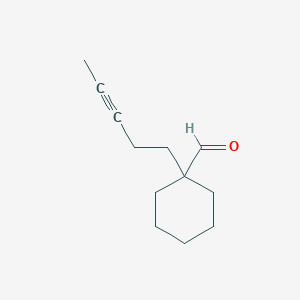

1-(Pent-3-yn-1-yl)cyclohexane-1-carbaldehyde (CAS: 1934588-00-7) is a cyclohexane derivative functionalized with a carbaldehyde group at position 1 and a pent-3-yn-1-yl substituent. Its molecular formula is C₁₂H₁₈O, with a molecular weight of 178.27 g/mol . The compound features a cyclohexane ring, a terminal alkyne group (pent-3-yn-1-yl), and a reactive aldehyde moiety. The aldehyde group enables diverse chemical modifications, such as nucleophilic additions or condensations, while the alkyne can participate in click chemistry (e.g., azide-alkyne cycloaddition) or metal-catalyzed cross-couplings .

Properties

Molecular Formula |

C12H18O |

|---|---|

Molecular Weight |

178.27 g/mol |

IUPAC Name |

1-pent-3-ynylcyclohexane-1-carbaldehyde |

InChI |

InChI=1S/C12H18O/c1-2-3-5-8-12(11-13)9-6-4-7-10-12/h11H,4-10H2,1H3 |

InChI Key |

QJYKFCXXSJTJKN-UHFFFAOYSA-N |

Canonical SMILES |

CC#CCCC1(CCCCC1)C=O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Pent-3-yn-1-yl)cyclohexane-1-carbaldehyde typically involves the following steps:

Formation of the Pent-3-yn-1-yl Group: This can be achieved through the alkylation of a suitable alkyne precursor.

Cyclohexane Ring Formation: The cyclohexane ring can be synthesized through cyclization reactions involving appropriate starting materials.

Introduction of the Aldehyde Group: The aldehyde group can be introduced via oxidation reactions using reagents such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: 1-(Pent-3-yn-1-yl)cyclohexane-1-carbaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

Substitution: The alkyne group can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)

Substitution: Various nucleophiles depending on the desired substitution product

Major Products Formed:

Oxidation: 1-(Pent-3-yn-1-yl)cyclohexane-1-carboxylic acid

Reduction: 1-(Pent-3-yn-1-yl)cyclohexane-1-methanol

Substitution: Various substituted cyclohexane derivatives

Scientific Research Applications

1-(Pent-3-yn-1-yl)cyclohexane-1-carbaldehyde has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(Pent-3-yn-1-yl)cyclohexane-1-carbaldehyde involves its interaction with various molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites on biomolecules, leading to potential biological effects. The alkyne group can participate in click chemistry reactions, facilitating the formation of bioconjugates.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table compares 1-(Pent-3-yn-1-yl)cyclohexane-1-carbaldehyde with structurally related cyclohexane-carbaldehyde derivatives:

Reactivity and Functional Group Analysis

- Aldehyde Reactivity : The carbaldehyde group in the target compound is a key site for nucleophilic additions (e.g., Grignard reactions) or condensations (e.g., Wittig reactions). This is shared with analogues like 1-(4-chlorophenyl)cyclohexane-1-carbaldehyde, which can undergo similar transformations .

- Alkyne vs. Alkene/Aromatic Groups: The pent-3-yn-1-yl group provides sp-hybridized carbons, enabling alkyne-specific reactions (e.g., Sonogashira coupling). In contrast, compounds like 1-(2-Methylprop-2-en-1-yl)cyclohexane-1-carbaldehyde (C₁₁H₁₈O) contain alkenes, which favor electrophilic additions or Diels-Alder reactions .

- Electronic Effects : Substituents such as 4-methoxyphenyl (electron-donating) or 4-chlorophenyl (electron-withdrawing) modulate the electronic environment of the cyclohexane ring, affecting reactivity and stability .

Key Research Findings

- Steric and Electronic Effects : Cyclohexane derivatives with bulkier substituents (e.g., 4-phenylbut-3-yn-1-yl) exhibit reduced solubility in polar solvents compared to the target compound .

- Ring Size Impact : Cyclobutane analogues (e.g., 1-(Pent-3-yn-1-yl)cyclobutane-1-carbaldehyde) show higher ring strain, leading to enhanced reactivity in ring-opening reactions .

- Catalytic Applications : The alkyne group in the target compound facilitates metal-catalyzed reactions, as demonstrated in the synthesis of pyrrolo[2,3-d]pyrimidine derivatives .

Biological Activity

1-(Pent-3-yn-1-yl)cyclohexane-1-carbaldehyde is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores the compound's biological properties, including its interactions with biomolecules, therapeutic potential, and mechanisms of action.

This compound features an aldehyde functional group, which is known for its reactivity in biological systems. It can undergo various chemical transformations, including oxidation to carboxylic acids and reduction to alcohols, making it a versatile building block in organic synthesis .

Anticancer Properties

Recent studies have indicated that compounds with similar structural motifs exhibit significant anticancer activities. For instance, derivatives of similar aldehyde compounds have shown cytotoxic effects against various cancer cell lines, including triple-negative breast cancer (TNBC) cell lines like MDA-MB-231. These compounds often induce apoptosis or non-apoptotic cell death pathways, which are crucial for cancer treatment .

Table 1: Cytotoxic Activity of Related Compounds

| Compound Name | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Amide derivative of anticopalic acid | MDA-MB-231 | 13.73 ± 0.04 | Non-apoptotic regulated cell death |

| Compound 4p | HL-60 | 6.81 ± 1.99 | Induces apoptosis |

| Compound 4l | MOLT-3 | 3.72 ± 0.26 | Inhibits FAK activation |

The biological activity of this compound may involve its interaction with specific molecular targets within cells. The aldehyde group can form covalent bonds with nucleophilic sites on proteins, potentially modifying their function and influencing cellular pathways .

In particular, the compound may affect signaling pathways associated with cancer cell proliferation and survival, similar to other aldehydes that have been studied .

Case Studies and Research Findings

A study investigating the biological activities of secondary metabolites isolated from endophytic fungi demonstrated that compounds with similar structures exhibit antimicrobial and anticancer properties . These findings suggest that this compound could be a candidate for further exploration in drug development.

Table 2: Biological Activities of Similar Compounds

| Compound | Activity Type | Source |

|---|---|---|

| Secondary Metabolite A | Antimicrobial | Endophytic Fungi |

| Secondary Metabolite B | Anticancer | Endophytic Fungi |

| Aldehyde Derivative C | Cytotoxic | Synthetic Studies |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.